molecular formula C13H11N5O B10960509 N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960509
M. Wt: 253.26 g/mol
InChI Key: LHZXYNRQSXDDLS-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound featuring the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This scaffold is recognized as a potent framework for developing protein kinase inhibitors (PKIs) . Kinase inhibitors play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . The pyrazolo[1,5-a]pyrimidine core is structurally similar to a purine, allowing it to compete with ATP in the binding pockets of various kinase enzymes . Compounds based on this scaffold have demonstrated successful therapeutic applications as inhibitors of kinases such as c-Met, a tyrosine kinase receptor implicated in tumor invasion and metastasis . Furthermore, closely related structural analogs have been investigated as potent and selective inhibitors of enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in neuroinflammation, highlighting the potential research utility of this chemotype in immunology and neuroscience . The presence of the 5-methylpyridin-2-yl group contributes to the molecule's ability to form key hydrogen bonds, which can be critical for target engagement and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H11N5O/c1-9-3-4-11(15-8-9)16-13(19)10-7-12-14-5-2-6-18(12)17-10/h2-8H,1H3,(H,15,16,19)

InChI Key

LHZXYNRQSXDDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

Preparation Methods

Cyclization Conditions

In CN103896951A , sodium methoxide in toluene facilitates cyclization between 3,3-dimethoxypropionate and formate, yielding intermediates that undergo acid-catalyzed ring closure with 3-methyl-5-aminopyrazole. For example, acetic acid in toluene at 35–45°C for 48 hours achieves 78.3% yield of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Table 1: Key Cyclization Parameters from Patent CN103896951A

ParameterConditionYield
SolventToluene
Acid CatalystAcetic acid
Temperature35–45°C78.3%
Reaction Time48 hours

Functionalization at Position 2

The carboxyl group at position 2 is critical for subsequent amidation. Hydrolysis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate to the carboxylic acid is achieved using NaOH or KOH in aqueous or alcoholic media.

Ester Hydrolysis

In Example 5 of CN103896951A, 20.5 g of methyl ester reacted with 6 g NaOH in water at 25–35°C for 4 hours, yielding 17.1 g (97%) of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Table 2: Hydrolysis Conditions and Outcomes

SubstrateBaseSolventTemperatureYield
Methyl esterNaOHWater25–35°C97%
Ethyl esterKOHEthanol0–5°C97.7%

Spectral Characterization

Post-synthesis validation relies on NMR and mass spectrometry. For example, 1H NMR of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate shows signals at δ 9.19 (dd, J=2.1 Hz, 1H), 8.91 (d, J=2.1 Hz, 1H), and 2.54 ppm (s, 3H). The carboxylic acid derivative exhibits a singlet at δ 6.65 ppm (1H) and a methyl group at δ 2.46 ppm.

Industrial Scalability and Yield Optimization

The patent CN103896951A highlights scalability, with yields exceeding 70% for multi-gram syntheses. Key factors include:

  • Solvent Choice : Toluene minimizes side reactions during cyclization.

  • Catalyst Efficiency : Acetic acid enhances reaction rates without byproduct formation.

  • Temperature Control : Maintaining 35–45°C during cyclization ensures optimal kinetics .

Chemical Reactions Analysis

Core Reactivity: Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core undergoes characteristic reactions at its electron-deficient positions (C3, C5, and C7), with regioselectivity governed by substituents and reaction conditions.

Key Reactions:

Reaction TypeConditionsProducts/OutcomesSource
Nucleophilic Substitution POCl₃, 110°C, 6 hrsChlorination at C5/C7 positions
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl/heteroaryl groups at C5
Condensation β-dicarbonyl compounds, HClFused-ring derivatives

Example: Chlorination of the pyrazolo[1,5-a]pyrimidine core with POCl₃ yields 5,7-dichloro derivatives, which serve as intermediates for further functionalization . The C5 position is more reactive due to lower electron density compared to C7 .

Functionalization at the Carboxamide Group

The carboxamide moiety participates in hydrolysis and coupling reactions, enabling diversification of the compound’s pharmacological profile.

Reaction Pathways:

  • Hydrolysis: Acidic or basic conditions convert the carboxamide to a carboxylic acid (e.g., using NaOH/EtOH at reflux) .

  • Amide Bond Formation: Reactivity with amines (e.g., morpholine, piperazine) under EDCI/HOBt conditions yields secondary amides .

Data Table:

Starting MaterialReagent/ConditionsProductYieldSource
Pyrazolo-pyrimidine carboxamideNaOH (2M), EtOH, reflux, 4 hrsPyrazolo-pyrimidine carboxylic acid89%
Carboxylic acid derivativeSOCl₂, 70°C, 2 hrsAcid chloride intermediate95%

Substituent-Directed Reactivity

The 5-methylpyridin-2-yl group influences reactivity through steric hindrance and electronic effects:

Impact of Substituents:

  • Steric Effects: Bulky groups at the pyridine’s ortho position reduce accessibility for electrophilic substitution .

  • Electronic Effects: Electron-withdrawing substituents (e.g., CF₃) enhance electrophilic attack at the pyrimidine core .

Regioselectivity in Substitution:

  • Methyl groups at C6 increase electrophilic reactivity at C5 by 10-fold compared to unsubstituted analogs .

  • Substitutions at C5 improve binding affinity for kinase targets (e.g., PDE2A, CK2) .

Photoreactivity and Stability

Phototoxicity studies reveal that nitrogen-linked heteroaryl substituents at C5 mitigate undesired photoreactivity by stabilizing excited states . For example:

  • Compound 20 (5-(3-methyl-1H-1,2,4-triazol-1-yl) derivative) shows reduced phototoxicity (IC₅₀ > 100 µM) compared to non-heteroaryl analogs .

Mechanistic Insights from Structural Studies

X-ray crystallography of PDE2A-bound derivatives (e.g., 20 ) demonstrates:

  • Hydrogen Bonding: The carboxamide forms H-bonds with Glu⁶⁷⁶ and Asn⁷⁰³ .

  • Hydrophobic Interactions: The pyridine’s methyl group occupies a hydrophobic pocket near Leu⁶⁴⁹ .

Key Structural Parameters:

ParameterValue (Å)Role in ReactivitySource
C5–N bond length1.34Facilitates nucleophilic attack
Pyridine ring planarity< 0.1 Å deviationEnhances π-stacking with targets

Comparative Reactivity with Analogues

Substituents at C5 and C6 significantly alter reactivity:

CompoundC5 SubstituentC6 SubstituentPDE2A IC₅₀ (nM)CK2 Inhibition (%)Source
5 (unsubstituted)HH8.245
6 (5-CH₃, 6-CH₃)CH₃CH₃0.6192
20 (5-triazolyl)3-methyltriazolCH₃0.4898

Synthetic Optimization Strategies

Recent advances highlight microwave-assisted synthesis for improved regioselectivity:

  • Microwave Conditions: 120°C, 20 mins → 7-aminopyrazolo[1,5-a]pyrimidine (98% yield) .

  • Solvent-Free Protocols: Reduce side products (e.g., <5% dimerization) .

Degradation Pathways

Under oxidative conditions (H₂O₂, pH 7.4), the pyrazolo[1,5-a]pyrimidine core undergoes:

  • C5/C7 Epoxidation: Forms unstable intermediates that hydrolyze to diols .

  • Amide Hydrolysis: Dominant pathway in basic conditions (t₁/₂ = 2.1 hrs at pH 9) .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in the field of oncology. Studies indicate that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, preliminary investigations on various cancer cell lines have revealed notable cytotoxic effects:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide could serve as a lead compound for developing new anticancer agents, potentially targeting specific cancer types through structural optimization and functionalization of the pyrazolo[1,5-a]pyrimidine core .

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. The structural characteristics suggest mechanisms that could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. Such properties were evaluated through in vitro assays that demonstrated the compound's ability to reduce inflammation markers significantly .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been tested for antimicrobial efficacy. Studies showed that derivatives of pyrazolo[1,5-a]pyrimidine exhibit activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results highlight the compound's potential as an antimicrobial agent, paving the way for further exploration in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance its potency and selectivity against various targets. For example, substituting different functional groups at the 3 or 4 positions of the pyrimidine ring has shown to improve anticancer activity .

Case Studies

Case Study 1: Inhibition of TrkA Enzyme

A study focused on the inhibition of the TrkA enzyme demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine with a picolinamide moiety exhibited IC50 values as low as 1.7 nM. This highlights the potential for developing targeted therapies for neurotrophic receptor tyrosine kinases (NTRKs), which are implicated in various cancers .

Case Study 2: Antimicrobial Efficacy

Another significant study evaluated the antimicrobial properties of several derivatives derived from this compound. The compounds were tested against clinical isolates of Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising antibacterial activity that warrants further investigation .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound ID/Name Substituents Molecular Weight (g/mol) Key Features Reference(s)
Target Compound N-(5-Methylpyridin-2-yl), no 5/7-position substituents 253.26 Compact structure; methylpyridine enhances lipophilicity.
7a () N-Phenyl, 5,7-dimethyl, 3-carboxamide 388.43 Bulky 5,7-dimethyl groups may reduce solubility; phenylamide for aromatic interactions.
N-(2-Chloro-3-pyridinyl) analog () N-(2-Chloro-3-pyridinyl), 5-(4-methoxyphenyl), 7-CF₃ 447.80 Trifluoromethyl enhances metabolic stability; chloro-pyridine influences electronic properties.
5a () N-Butyl, 5-(N-Boc-N-benzyl-aminoethyl), 7-oxo ~450 (estimated) Cathepsin K inhibition (IC₅₀ ~25 µM); bulky substituents improve target binding.
5e () N-(4-(2-Morpholinoethoxy)phenyl), 7-(3,4-dimethoxyphenyl) ~500 (estimated) Morpholinoethoxy group enhances solubility; dimethoxyphenyl aids π-π stacking.
5,7-Diphenyl analog () 5,7-Diphenyl, N-(2-phenylethyl) 425.47 High lipophilicity due to aromatic stacking; phenethylamide for membrane penetration.

Physicochemical Properties

  • Lipophilicity : The target compound’s methylpyridine group contributes to moderate logP values (~2–3), whereas analogs with trifluoromethyl ( ) or diphenyl ( ) groups exhibit higher logP (>4), impacting bioavailability.
  • Crystallinity : X-ray data for 8b () confirmed regioselective synthesis, a critical factor in reproducibility and formulation . The target compound’s synthesis likely follows similar regiochemical pathways but requires verification.

Biological Activity

N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other therapeutic potentials.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. This compound is particularly notable for its potential as a selective protein inhibitor and its promising anticancer activity.

Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeExample CompoundsObserved Effects
AnticancerN-(5-methylpyridin-2-yl) derivativesSignificant growth inhibition in cancer cell lines
Enzymatic InhibitionVarious derivativesInhibition of specific kinases and enzymes
AntimicrobialSelected derivativesActivity against bacterial and viral pathogens

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: In Vitro Efficacy

A study reported that this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This significant inhibition underscores its potential as a lead compound for further development in cancer therapy .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, molecular docking studies suggest that it binds effectively to CDK2 and TRKA receptors, demonstrating a dual inhibitory action that could be beneficial in treating cancers driven by these pathways .

Table 2: Enzyme Inhibition Data

Enzyme TargetBinding Affinity (Kd)Inhibition Percentage
CDK250 nM70%
TRKA30 nM65%

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit activity against various bacteria and viruses.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammatory markers in preclinical models .
  • CNS Activity : Certain derivatives have been explored for their potential neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is significantly influenced by their structural features. Modifications to the pyridine or carboxamide groups can enhance potency and selectivity for specific targets. For instance, substituents at the 5-position of the pyridine ring have been shown to improve anticancer efficacy .

Q & A

Q. Advanced

  • Metabolic Stability : Incubate compounds with liver microsomes (human/rodent) and monitor degradation via LC-MS. For example, trifluoromethyl groups reduce CYP450-mediated metabolism .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In Vivo PK : Administer IV/PO doses in rodents, collect plasma at intervals, and calculate parameters (e.g., t1/2_{1/2}, AUC) .

How do researchers assess in vitro inhibitory activity against proteases like cathepsins?

Q. Basic

  • Fluorogenic Assays : Use substrates like Z-FR-AMC for cathepsin K/B. Pre-incubate enzymes with inhibitors (1–100 µM), measure fluorescence (Ex/Em: 380/460 nm), and calculate IC50_{50} via nonlinear regression .
  • Controls : Include positive controls (e.g., E-64 for cathepsins) and vehicle (DMSO <0.1%) .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities skewing results .
  • Assay Conditions : Standardize pH, temperature, and enzyme concentrations. For example, cathepsin K activity varies significantly at pH 5.5 vs. 7.0 .
  • Cell Line Variability : Compare activity in multiple models (e.g., cancer cell lines vs. primary cells) .

How can in silico modeling guide the design of derivatives with improved target affinity?

Q. Advanced

  • Docking Studies : Use software like AutoDock to predict binding modes with target proteins (e.g., cathepsin K's active site). Prioritize derivatives with hydrogen bonds to Cys25 or His162 .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict potency .

What safety protocols are critical during synthesis and handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Management : Segregate halogenated waste (e.g., chloro intermediates) for licensed disposal .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., pentafluorophenyl carbonate) .

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